molecular formula C28H29ClN2O2 B308976 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide

4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide

Numéro de catalogue B308976
Poids moléculaire: 461 g/mol
Clé InChI: PEHJIBRJLJZUSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide, also known as CR8, is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells. It belongs to the class of benzamide compounds and has been extensively studied for its potential use in cancer therapy.

Mécanisme D'action

4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide inhibits CDK2 by binding to its active site and preventing its interaction with cyclin E. This prevents the formation of the CDK2-cyclin E complex, which is required for the progression of the cell cycle. Additionally, 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide has a selective inhibitory effect on CDK2, with minimal inhibition of other CDKs. This makes it a promising candidate for cancer therapy, as it targets the specific enzyme that is overexpressed in cancer cells. Additionally, 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have minimal toxicity in normal cells, further highlighting its potential as a cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide is its selectivity for CDK2, which makes it a promising candidate for cancer therapy. However, its efficacy in vivo has not been extensively studied, and more research is needed to determine its potential as a cancer therapy. Additionally, the synthesis of 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide is complex and requires multiple steps, which may limit its use in large-scale production.

Orientations Futures

Future research on 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide should focus on its efficacy in vivo and its potential as a cancer therapy. Additionally, studies should be conducted to determine the optimal dosage and administration route for 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide. Further research should also explore the potential of 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the development of more efficient synthesis methods for 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide may increase its potential for large-scale production and use in clinical settings.

Méthodes De Synthèse

The synthesis of 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine to obtain 4-chloro-3-nitrobenzamide. This intermediate is then reduced to 4-chloro-3-aminobenzamide using palladium on carbon as a catalyst. The final step involves the reaction of 4-chloro-3-aminobenzamide with 3,3-diphenylpropanoyl chloride to obtain 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide.

Applications De Recherche Scientifique

4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by targeting the cyclin-dependent kinase 2 (CDK2) enzyme. CDK2 plays a crucial role in cell cycle regulation, and its overexpression has been linked to the development of cancer. By inhibiting CDK2, 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide prevents cancer cells from dividing and proliferating, leading to their eventual death.

Propriétés

Nom du produit

4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide

Formule moléculaire

C28H29ClN2O2

Poids moléculaire

461 g/mol

Nom IUPAC

4-chloro-N-cyclohexyl-3-(3,3-diphenylpropanoylamino)benzamide

InChI

InChI=1S/C28H29ClN2O2/c29-25-17-16-22(28(33)30-23-14-8-3-9-15-23)18-26(25)31-27(32)19-24(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-2,4-7,10-13,16-18,23-24H,3,8-9,14-15,19H2,(H,30,33)(H,31,32)

Clé InChI

PEHJIBRJLJZUSX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

SMILES canonique

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.